molecular formula C26H25ClN2O3 B030582 (R)-(+)-Tolvaptan CAS No. 331947-66-1

(R)-(+)-Tolvaptan

Cat. No. B030582
M. Wt: 448.9 g/mol
InChI Key: GYHCTFXIZSNGJT-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09428461B2

Procedure details

7-chloro-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-5 oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (2 gm) was suspended in methanol (48 ml) & water (12 ml) and then added sodium borohydride (0.236 gm.) at 25° C. and the reaction mixture was stirred for 1hr. To the reaction mixture was added water (12 ml) and stirred for 2 hours at 25-30° C. The solid obtained was collected by filtration and dried to give 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino) benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (1.70 gm).
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0.236 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
48 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([C:12](=[O:30])[C:13]3[CH:18]=[CH:17][C:16]([NH:19][C:20](=[O:28])[C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[CH3:27])=[CH:15][C:14]=3[CH3:29])[CH2:10][CH2:9][CH2:8][C:7](=[O:31])[C:6]=2[CH:32]=1.O.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([C:12](=[O:30])[C:13]3[CH:18]=[CH:17][C:16]([NH:19][C:20](=[O:28])[C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[CH3:27])=[CH:15][C:14]=3[CH3:29])[CH2:10][CH2:9][CH2:8][CH:7]([OH:31])[C:6]=2[CH:32]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)=O)C1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O
Name
Quantity
0.236 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
48 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09428461B2

Procedure details

7-chloro-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-5 oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (2 gm) was suspended in methanol (48 ml) & water (12 ml) and then added sodium borohydride (0.236 gm.) at 25° C. and the reaction mixture was stirred for 1hr. To the reaction mixture was added water (12 ml) and stirred for 2 hours at 25-30° C. The solid obtained was collected by filtration and dried to give 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino) benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (1.70 gm).
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0.236 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
48 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([C:12](=[O:30])[C:13]3[CH:18]=[CH:17][C:16]([NH:19][C:20](=[O:28])[C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[CH3:27])=[CH:15][C:14]=3[CH3:29])[CH2:10][CH2:9][CH2:8][C:7](=[O:31])[C:6]=2[CH:32]=1.O.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([C:12](=[O:30])[C:13]3[CH:18]=[CH:17][C:16]([NH:19][C:20](=[O:28])[C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[CH3:27])=[CH:15][C:14]=3[CH3:29])[CH2:10][CH2:9][CH2:8][CH:7]([OH:31])[C:6]=2[CH:32]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)=O)C1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O
Name
Quantity
0.236 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
48 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.